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Compound of Interest

Compound Name: Dibromoethylbenzene

Cat. No.: B3051071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various dibromoethylbenzene isomers, cross-

referencing available literature values with experimental data. The information is intended to

assist researchers in identifying and utilizing these compounds in their work.

Physical and Chemical Properties of
Dibromoethylbenzene Isomers
The following table summarizes the key physical and chemical properties of several

dibromoethylbenzene isomers based on literature values. This data is crucial for

understanding the behavior of these compounds in different experimental setups.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b3051071?utm_src=pdf-interest
https://www.benchchem.com/product/b3051071?utm_src=pdf-body
https://www.benchchem.com/product/b3051071?utm_src=pdf-body
https://www.benchchem.com/product/b3051071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
1,2-Dibromo-4-
ethylbenzene

1,4-Dibromo-2-
ethylbenzene

1,3-Dibromo-2-
ethylbenzene

1,3-Dibromo-5-
ethylbenzene

CAS Number 134940-69-5 289039-53-8 41053-30-9 59785-43-2

Molecular

Formula
C₈H₈Br₂ C₈H₈Br₂ C₈H₈Br₂ C₈H₈Br₂

Molecular Weight

( g/mol )
263.96 263.96 263.96 263.96

Physical Form Not specified Liquid Liquid Not specified

Purity Not specified Not specified 96% 98%

Experimental Protocols
Detailed experimental protocols are essential for the replication of synthetic procedures and for

understanding the context of experimental data. Below is a literature-derived protocol for the

synthesis of a dibromoethylbenzene isomer.

Synthesis of 1,3-Dibromo-2-ethylbenzene
A reported synthesis for 1,3-dibromo-2-ethylbenzene involves the reaction of 1,3-

dibromobenzene with ethyl iodide. While the specific reaction conditions, such as temperature,

reaction time, and purification methods, were not detailed in the available literature, this

pathway provides a foundational method for obtaining the desired product. Further optimization

and detailed characterization would be necessary for specific research applications.

Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of

chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of dibromoethylbenzene isomers are expected to show

signals in the aromatic region (typically 6.5-8.5 ppm) and the aliphatic region for the ethyl

group (a quartet around 2.6 ppm and a triplet around 1.2 ppm). The splitting patterns and
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chemical shifts of the aromatic protons are highly dependent on the substitution pattern of

the bromine atoms on the benzene ring.

¹³C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons and

the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are

influenced by the electronegativity of the bromine atoms and their positions on the ring.

Infrared (IR) Spectroscopy
The IR spectra of dibromoethylbenzene isomers are expected to exhibit characteristic

absorption bands. These include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

C-C stretching (in-ring): Around 1600-1450 cm⁻¹

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a

dibromoethylbenzene isomer, based on common organic synthesis practices.

Caption: A generalized workflow for the synthesis and purification of dibromoethylbenzene
isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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